molecular formula C17H26ClNO2 B1374511 2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1220031-11-7

2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374511
CAS No.: 1220031-11-7
M. Wt: 311.8 g/mol
InChI Key: UDZAMDXOGFQSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride is an organic compound with the molecular formula C17H26ClNO2. This compound is characterized by the presence of a piperidine ring, an allyl group, and a methoxyphenoxy moiety. It is often used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Cellular Effects

The effects of 2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in efflux pump regulation and biofilm formation in certain microbial cells . In mammalian cells, it can impact the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its gradual breakdown. In in vitro and in vivo studies, the long-term effects of this compound on cellular function include sustained modulation of enzyme activity and gene expression, which can be beneficial for chronic experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and promote beneficial biochemical reactions. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal results without causing significant harm. These findings are essential for determining safe and effective dosage levels for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can be further studied for their biological activity and potential therapeutic effects. The involvement of cytochrome P450 enzymes in its metabolism highlights its significance in drug metabolism and pharmacokinetics research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its affinity for specific cellular components, which can affect its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for understanding its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these organelles can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-allyl-2-methoxyphenol with 2-chloroethylpiperidine in the presence of a base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to remove the allyl group, forming a saturated derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenoxy)piperidine hydrochloride
  • 2-[(4-Methoxyphenoxy)methyl]phenyl derivatives
  • 2-(4-Allyl-2-methoxyphenoxy)acetohydrazide

Uniqueness

2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the allyl group and the piperidine ring makes it a versatile compound for various synthetic and research applications .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-3-6-14-8-9-16(17(13-14)19-2)20-12-10-15-7-4-5-11-18-15;/h3,8-9,13,15,18H,1,4-7,10-12H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZAMDXOGFQSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.